tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine
Description
tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is a fluorinated benzylamine derivative featuring a tert-butyl group attached to the amine nitrogen and a 3-fluoro-5-(trifluoromethyl)phenylmethyl substituent. This compound is structurally characterized by:
- Aromatic system: A benzene ring substituted with fluorine (electron-withdrawing) and trifluoromethyl (strongly electron-withdrawing and lipophilic) groups at the 3- and 5-positions, respectively.
- Amine linkage: A secondary amine connected to a bulky tert-butyl group, enhancing steric hindrance and lipophilicity.
The tert-butyl group may be introduced via alkylation of the benzylamine precursor under optimized steric conditions .
Properties
Molecular Formula |
C12H15F4N |
|---|---|
Molecular Weight |
249.25 g/mol |
IUPAC Name |
N-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C12H15F4N/c1-11(2,3)17-7-8-4-9(12(14,15)16)6-10(13)5-8/h4-6,17H,7H2,1-3H3 |
InChI Key |
QTDTXSASFALLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1=CC(=CC(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-5-(trifluoromethyl)benzyl chloride and tert-butylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as triethylamine or sodium hydride, is added to facilitate the nucleophilic substitution reaction.
Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, including enzymes and receptors.
- Biological Activity : The trifluoromethyl group can enhance binding affinity to certain receptors, potentially modulating their activity. This characteristic positions the compound as a candidate for further pharmacological studies aimed at developing new therapeutics.
Organic Synthesis
This compound serves as an essential building block in organic synthesis, particularly in the development of complex organic molecules.
- Synthesis Pathways : It can participate in various chemical reactions, including substitution and coupling reactions, leading to the formation of N-alkylated or N-acylated derivatives. These derivatives can be further utilized in synthesizing more complex structures.
Material Science
Due to its unique properties, this compound may find applications in material science, particularly in developing new materials with specific functionalities.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Study on Biological Activity : Research indicates that compounds with similar structures exhibit significant biological activities, suggesting that tert-butyl derivatives could also possess therapeutic effects against various diseases.
- Synthetic Applications : A study demonstrated the successful use of this compound as a precursor in synthesizing novel ligands for biological assays, showcasing its versatility in organic chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structural analogs and their distinguishing attributes:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological/Functional Relevance | Source |
|---|---|---|---|---|---|
| tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine (Target) | C₁₂H₁₄F₄N | 248.2* | 3-Fluoro, 5-CF₃ on benzene; tert-butyl amine | Potential kinase/DCN1 inhibitor scaffold | Calculated |
| {[3-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine (Parchem) | C₉H₉F₄N | 207.2 | 3-Fluoro, 5-CF₃ on benzene; methyl amine | Intermediate for bioactive molecules | |
| 4-(tert-Butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide (SI112) | C₂₂H₂₄N₃O₂ | 374.5 | tert-Butyl benzamide; pyrazole core | GAT inhibitor candidate | |
| (3-tert-Butyl-phenyl)-{1-methyl-5-[2-(5-phenyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine | C₃₃H₃₀N₆O | 550.6 | Benzimidazole-pyridinylimidazole; tert-butyl | Kinase modulation (patented) | |
| (5-Bromofuran-2-yl)methylamine | C₁₃H₁₁BrF₃NO | 334.1 | Bromofuran; trifluoromethylphenylmethyl amine | Unspecified bioactive applications |
*Calculated based on structural formula.
Comparative Analysis of Physicochemical Properties
- This exceeds the methyl analog (logP ~2.8) and aligns with the benzimidazole derivative (logP ~4.2) .
- Steric Effects : The tert-butyl group introduces significant steric bulk, likely slowing reaction kinetics in further derivatization (e.g., reductive amination or urea formation) compared to smaller substituents like methyl .
Biological Activity
Tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H14F4N, with a molecular weight of 267.25 g/mol. The presence of the trifluoromethyl group (-CF3) significantly influences the compound's lipophilicity and binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular targets. Studies suggest that this compound may act as a modulator of receptor activity, potentially influencing pathways related to inflammation and cancer progression .
Biological Activity Data
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Inflammatory Response Modulation : In a model of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent in treating inflammatory diseases .
- Receptor Binding Studies : Binding assays demonstrated that this compound has a higher affinity for serotonin receptors compared to non-fluorinated analogs, indicating its potential in developing new antidepressants or anxiolytics .
Synthesis Methods
The synthesis of this compound typically involves:
- Preparation of Starting Materials : Synthesis begins with 3-fluoro-5-(trifluoromethyl)benzaldehyde.
- Reductive Amination : The aldehyde undergoes reductive amination with tert-butylamine using sodium cyanoborohydride as a reducing agent.
- Purification : The product is purified via recrystallization or chromatography to achieve high purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
